molecular formula C23H16ClN3O2 B289528 [5-benzoyl-1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl](phenyl)methanone

[5-benzoyl-1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl](phenyl)methanone

Cat. No. B289528
M. Wt: 401.8 g/mol
InChI Key: OTMLFTSAWYRONC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-benzoyl-1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl](phenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of [5-benzoyl-1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl](phenyl)methanone varies depending on its application. In cancer treatment, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In bacterial infections, it acts as an antibacterial agent by disrupting the bacterial cell membrane. In inflammation, it reduces the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [5-benzoyl-1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl](phenyl)methanone are dependent on its concentration and application. In cancer treatment, this compound has shown cytotoxic effects on cancer cells while exhibiting low toxicity towards normal cells. In bacterial infections, it has shown potent antibacterial activity against a range of bacterial strains. In inflammation, it has shown anti-inflammatory effects by reducing the production of cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using [5-benzoyl-1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl](phenyl)methanone in lab experiments include its ease of synthesis, low toxicity, and versatility in application. However, its limitations include its low solubility in water and limited stability under certain conditions.

Future Directions

For research include the development of novel drug delivery systems, the synthesis of new derivatives with improved properties, and the investigation of its potential applications in other fields.

Synthesis Methods

The synthesis of [5-benzoyl-1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl](phenyl)methanone can be achieved through a reaction between 4-chlorobenzyl azide and benzoylacetonitrile in the presence of copper(I) iodide as a catalyst. This reaction is known as the Huisgen cycloaddition reaction and is commonly used for the synthesis of 1,2,3-triazoles.

Scientific Research Applications

[5-benzoyl-1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl](phenyl)methanone has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results in the treatment of cancer, bacterial infections, and inflammation. In the field of materials science, it has been used for the synthesis of novel polymers, dendrimers, and nanoparticles.

properties

Molecular Formula

C23H16ClN3O2

Molecular Weight

401.8 g/mol

IUPAC Name

[5-benzoyl-1-[(4-chlorophenyl)methyl]triazol-4-yl]-phenylmethanone

InChI

InChI=1S/C23H16ClN3O2/c24-19-13-11-16(12-14-19)15-27-21(23(29)18-9-5-2-6-10-18)20(25-26-27)22(28)17-7-3-1-4-8-17/h1-14H,15H2

InChI Key

OTMLFTSAWYRONC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4

Origin of Product

United States

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